molecular formula C14H14BrNO2S2 B2949680 4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide CAS No. 2034235-74-8

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Cat. No. B2949680
CAS RN: 2034235-74-8
M. Wt: 372.3
InChI Key: CVGQMNKEGPGTKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide” is complex and allows for diverse experimentation and exploration in various fields. The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include three successive direct lithiations and a bromination reaction . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The sulfur-containing thiophene ring can improve charge mobility, making compounds like 4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The electron-rich nature of the thiophene ring can interact with metal surfaces, forming a protective layer that prevents corrosion, which is essential for prolonging the life of metal components .

Pharmacological Properties

Compounds with a thiophene ring system exhibit a range of pharmacological properties. They have been studied for their anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects. This makes them valuable in the search for new therapeutic agents .

Material Science

In material science, the compound’s ability to form stable π-conjugated systems makes it useful for creating new materials with desirable electronic and optical properties. This could lead to advancements in solar cells and sensors .

Synthetic Chemistry

The compound can be used as a building block in synthetic chemistry. Its bromine atom is a good leaving group, which can be substituted with various nucleophiles, allowing for the synthesis of a wide array of derivatives with different properties and applications .

Biological Research

In biological research, thiophene derivatives are used to study protein interactions and enzyme inhibition . Their ability to bind to various biological targets can help in understanding biological pathways and designing drugs .

Antimicrobial Activity

Specific thiophene derivatives have shown inhibitory effects against various organisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This suggests potential applications in developing new antimicrobial agents .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are used as voltage-gated sodium channel blockers . They can modulate neuronal activity and are used in medical applications such as local anesthetics .

properties

IUPAC Name

4-bromo-N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S2/c15-10-8-11(20-9-10)13(17)16-14(3-5-18-6-4-14)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGQMNKEGPGTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

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